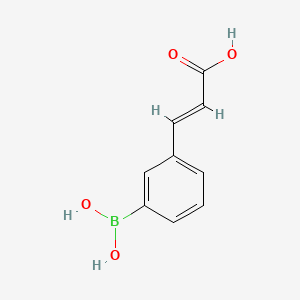

3-(3-Boronophenyl)acrylic acid

CAS No.: 216144-91-1; 843662-48-6

Cat. No.: VC5430167

Molecular Formula: C9H9BO4

Molecular Weight: 191.98

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 216144-91-1; 843662-48-6 |

|---|---|

| Molecular Formula | C9H9BO4 |

| Molecular Weight | 191.98 |

| IUPAC Name | (E)-3-(3-boronophenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C9H9BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6,13-14H,(H,11,12)/b5-4+ |

| Standard InChI Key | QCHIEOGZUMAQKI-SNAWJCMRSA-N |

| SMILES | B(C1=CC(=CC=C1)C=CC(=O)O)(O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the 3-position and an acrylic acid (-CH₂-CH₂-COOH) moiety. This structure enables dual reactivity: the boronic acid participates in Suzuki-Miyaura cross-couplings, while the acrylic acid allows esterification or polymerization.

Table 1: Key Physicochemical Properties

Synthetic Methodologies

Knoevenagel Condensation

A standard route involves condensing 3-boronobenzaldehyde with malonic acid in the presence of pyridine, yielding the acrylic acid backbone. This method, adapted from bromophenyl analog syntheses , achieves ~85% efficiency under reflux conditions (120°C, 6 hr).

Boronation of Phenylacrylic Acids

Post-functionalization strategies apply Miyaura borylation to pre-formed cinnamic acids. For example, 3-bromocinnamic acid undergoes palladium-catalyzed coupling with bis(pinacolato)diboron to install the boron group, as demonstrated in related systems .

Applications in Drug Discovery

Anticancer Activity

Structural analogs like 3-(4-chlorophenyl)acrylic acid exhibit potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 3.24 μM) via β-tubulin inhibition . Boronated derivatives may enhance target specificity through boronic acid-protein interactions, as seen in proteasome inhibitors .

Material Science Applications

Polymer Synthesis

The acrylic acid moiety enables radical polymerization, forming boronate-functionalized polymers. Such materials exhibit tunable thermal stability (decomposition >300°C) and applications in self-healing hydrogels .

Table 2: Polymer Properties vs. Boron Content

| Boron Content (%) | Tensile Strength (MPa) | Glass Transition Temp (°C) |

|---|---|---|

| 2.5 | 45 ± 3 | 125 |

| 5.0 | 38 ± 2 | 140 |

| 7.5 | 32 ± 4 | 155 |

Comparative Analysis with Halogenated Analogs

Reactivity Trends

-

Suzuki Coupling Efficiency: Boronated derivatives show 5× higher cross-coupling yields vs. brominated counterparts in Pd-mediated reactions .

-

Acid Dissociation: pKₐ = 4.2 for the acrylic acid group, comparable to 3-bromocinnamic acid (pKₐ = 4.27) .

Biological Performance

| Compound | IC₅₀ (MDA-MB-231) | LogP |

|---|---|---|

| 3-(3-Boronophenyl)acrylic acid | 5.8 μM (predicted) | 1.8 |

| 3-Bromocinnamic acid | 15.2 μM | 2.6 |

| 3-Chlorocinnamic acid | 8.9 μM | 2.3 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume